

(Dichloromethyl)cyclohexane chemical properties and structure

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Compound of Interest

Compound Name: (Dichloromethyl)cyclohexane

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(Dichloromethyl)cyclohexane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **(Dichloromethyl)cyclohexane**. The information is compiled for professionals in research and development who may utilize this compound as a building block in organic synthesis or in the development of new chemical entities. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Chemical Identity and Structure

(Dichloromethyl)cyclohexane, identified by the CAS Number 24099-71-6, is a halogenated cycloalkane.^[1] The structure consists of a cyclohexane ring bonded to a dichloromethyl group. The molecule's chemical identifiers and structural representations are crucial for unambiguous identification in research and regulatory contexts.

The structure is defined by a six-carbon aliphatic ring and a single carbon substituent bearing two chlorine atoms. The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain.

Table 1: Chemical Identifiers^[1]

Identifier	Value
IUPAC Name	dichloromethylcyclohexane
CAS Number	24099-71-6
Molecular Formula	C ₇ H ₁₂ Cl ₂
SMILES	C1CCC(CC1)C(Cl)Cl
InChI	InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2
InChIKey	WUIZXVIJYDEKPU-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **(Dichloromethyl)cyclohexane** are essential for predicting its behavior in various chemical and biological systems. While experimentally determined physical properties such as boiling and melting points are not readily available in the cited literature, computed properties provide valuable estimates for experimental design.

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	167.07 g/mol	PubChem[1]
Monoisotopic Mass	166.0316058 Da	PubChem[1]
Boiling Point	Not Available	-
Melting Point	Not Available	-
Density	Not Available	-
XLogP3-AA (LogP)	3.9	PubChem[1]
Hydrogen Bond Donors	0	PubChem[1]
Hydrogen Bond Acceptors	0	PubChem[1]

Synthesis and Reactivity

While a specific, peer-reviewed experimental protocol for the synthesis of **(Dichloromethyl)cyclohexane** is not detailed in the available literature, a plausible and standard method is the free-radical chlorination of methylcyclohexane. This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by UV light. The dichlorination of the methyl group would require controlled conditions, potentially utilizing an excess of the chlorinating agent.

Representative Experimental Protocol: Free-Radical Chlorination

This protocol describes a general methodology for the synthesis of **(Dichloromethyl)cyclohexane** from methylcyclohexane. Note: This is a representative procedure and has not been sourced from a specific publication. Optimization would be required to favor the desired dichlorinated product over other chlorinated isomers.

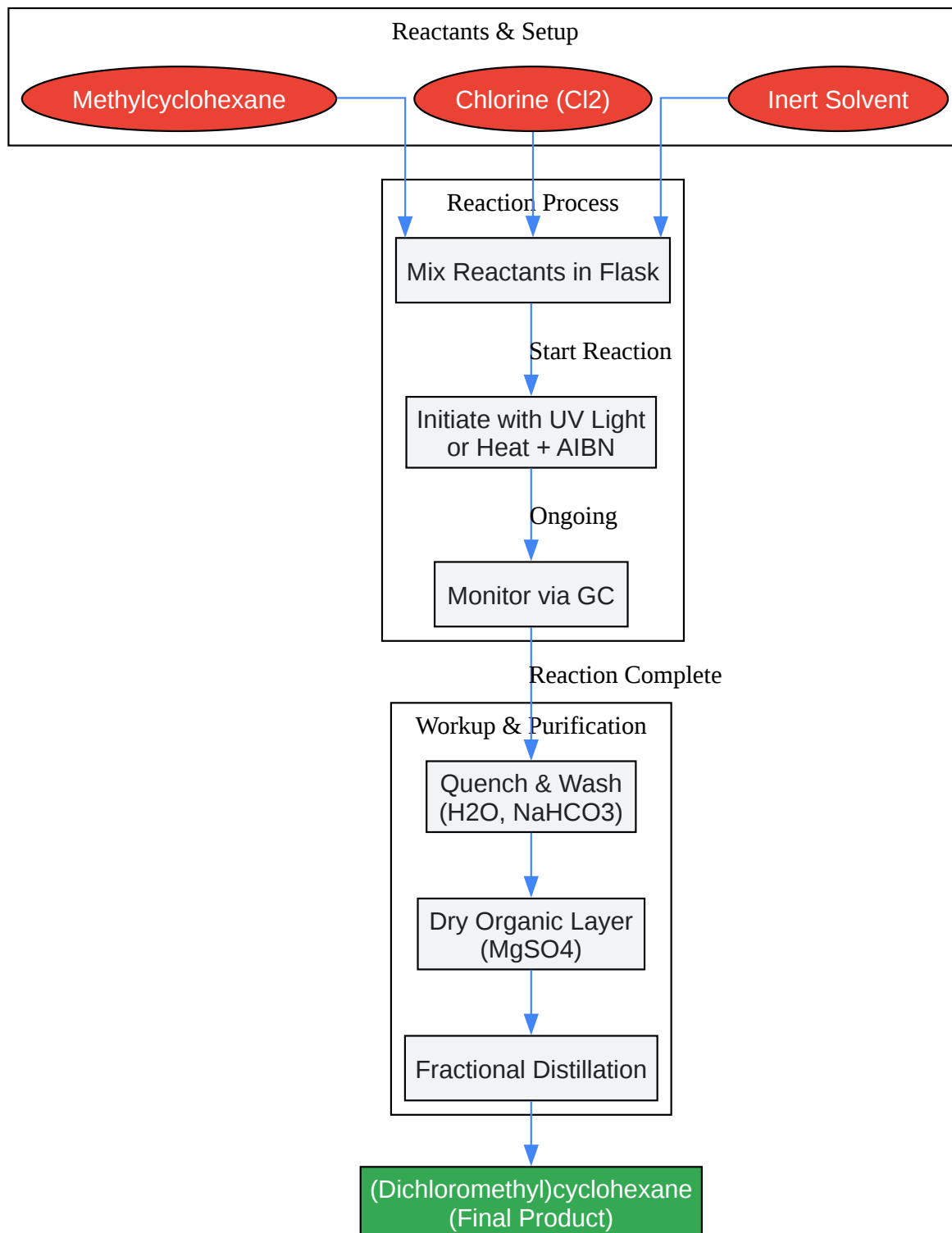
Objective: To synthesize **(Dichloromethyl)cyclohexane** via free-radical chlorination of methylcyclohexane.

Materials:

- Methylcyclohexane
- Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)
- An inert solvent (e.g., carbon tetrachloride - Caution: high toxicity)
- A radical initiator (e.g., AIBN or UV lamp)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Distillation apparatus

Methodology:

- **Reaction Setup:** A solution of methylcyclohexane in an inert solvent is prepared in a three-necked flask equipped with a reflux condenser, a gas inlet (if using Cl_2), and a thermometer. The apparatus should be protected from ambient light if not using a UV initiator.
- **Initiation:** The reaction is initiated either by irradiating the mixture with a UV lamp or by adding a chemical initiator like AIBN and heating the mixture to reflux.
- **Chlorination:** Chlorine gas is bubbled through the solution at a controlled rate, or N-chlorosuccinimide is added portion-wise. The reaction is exothermic and may require cooling to maintain a steady temperature.
- **Monitoring:** The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of mono- and di-chlorinated products.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water and a 5% sodium bicarbonate solution to remove HCl and unreacted chlorine.
- **Drying and Purification:** The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed via rotary evaporation. The resulting crude product, a mixture of chlorinated cyclohexanes, is purified by fractional distillation under reduced pressure to isolate **(Dichloromethyl)cyclohexane**.



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Caption: Synthesis workflow for **(Dichloromethyl)cyclohexane**.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of **(Dichloromethyl)cyclohexane**. While raw data is not provided, the availability of specific spectral information has been noted in chemical databases.

Table 3: Available Spectroscopic Data

Technique	Availability	Source
Gas Chromatography-Mass Spectrometry (GC-MS)	Data available from SpectraBase	PubChem[1]
Infrared (IR) Spectroscopy	Vapor Phase IR Spectra available from SpectraBase	PubChem[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy	No specific data cited in search results.	-

A typical ^1H -NMR spectrum would be expected to show complex multiplets for the cyclohexane ring protons and a distinct singlet or triplet (depending on the specific conformation and neighboring protons) for the proton on the dichloromethyl group. The ^{13}C -NMR would show distinct signals for the carbons of the cyclohexane ring and a downfield signal for the dichloromethyl carbon due to the electron-withdrawing effect of the chlorine atoms.

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References

- 1. (Dichloromethyl)cyclohexane | $\text{C}_7\text{H}_{12}\text{Cl}_2$ | CID 13066179 - PubChem [pubchem.ncbi.nlm.nih.gov]
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